7-(diethylamino)-3-nitro-2H-chromen-2-one
Overview
Description
7-(diethylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a diethylamino group at the 7th position and a nitro group at the 3rd position on the chromen-2-one scaffold.
Mechanism of Action
Target of Action
Similar compounds like 7-(diethylamino)coumarin derivatives have been used for labelling synthetic peptides for high-throughput detection
Mode of Action
A related compound, 7-(diethylamino)coumarin, has been reported to exhibit fluorescence properties This suggests that 7-(diethylamino)-3-nitro-2H-chromen-2-one might interact with its targets through fluorescence-based mechanisms, leading to changes that can be detected and quantified
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Coumarin derivatives are known to interact with various biochemical pathways . For instance, they have been used as fluorescent labels in peptide synthesis, suggesting a potential role in protein-related pathways
Pharmacokinetics
Related compounds like coumarin derivatives are known to have diverse pharmacokinetic properties
Result of Action
Related compounds have been reported to exhibit fluorescence properties , which could potentially be used to monitor cellular processes
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds . For instance, factors such as pH, temperature, and presence of other molecules can affect the fluorescence properties of related compounds
Preparation Methods
The synthesis of 7-(diethylamino)-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common synthetic route starts with the Knoevenagel condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde. The final step involves nitration to introduce the nitro group at the 3rd position . Industrial production methods may involve optimization of reaction conditions, such as the use of green solvents and catalysts, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
7-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.
Scientific Research Applications
7-(diethylamino)-3-nitro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays due to its strong luminescence properties.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of optical materials and sensors for environmental monitoring
Comparison with Similar Compounds
Similar compounds to 7-(diethylamino)-3-nitro-2H-chromen-2-one include other coumarin derivatives such as 7-(diethylamino)coumarin and 7-(diethylamino)-4-methylcoumarin. These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and biological activities.
Properties
IUPAC Name |
7-(diethylamino)-3-nitrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-14(4-2)10-6-5-9-7-11(15(17)18)13(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMZNADOZXKAMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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